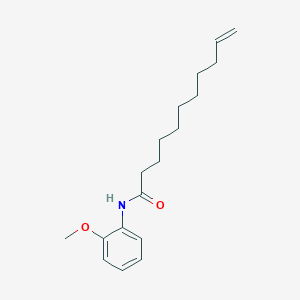
N-(2-methoxyphenyl)undec-10-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)undec-10-enamide is an organic compound with the molecular formula C18H27NO2. It is a derivative of undecenamide, where the amide nitrogen is substituted with a 2-methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)undec-10-enamide typically involves the reaction of 10-undecenoic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amides.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides
Major Products
Epoxides and diols: from oxidation reactions.
Saturated amides: from reduction reactions.
Substituted phenyl derivatives: from substitution reactions
Applications De Recherche Scientifique
N-(2-methoxyphenyl)undec-10-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)undec-10-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenamide: Lacks the methoxyphenyl substitution, making it less versatile in certain chemical reactions.
N-(2-Hydroxyethyl)-10-undecenamide: Contains a hydroxyethyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N-(2-methoxyphenyl)undec-10-enamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
76691-46-8 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |
Clé InChI |
GDLMMSIWAXMZCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
76691-46-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















